Acetic acid;1-bromo-3-dodecoxypropan-2-ol
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Overview
Description
Acetic acid;1-bromo-3-dodecoxypropan-2-ol is a chemical compound with the molecular formula C17H35BrO4. This compound is a derivative of acetic acid and contains a bromine atom and a dodecoxy group attached to a propanol backbone. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-bromo-3-dodecoxypropan-2-ol typically involves the reaction of acetic acid with 1-bromo-3-dodecoxypropan-2-ol under specific conditions. One common method involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-bromo-3-dodecoxypropan-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include hydrocarbons.
Scientific Research Applications
Acetic acid;1-bromo-3-dodecoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;1-bromo-3-dodecoxypropan-2-ol involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new bonds with other nucleophiles. The dodecoxy group provides hydrophobic properties, influencing the compound’s solubility and reactivity in different environments .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-dodecoxypropan-2-ol: Lacks the acetic acid moiety, making it less reactive in certain reactions.
Acetic acid;1-chloro-3-dodecoxypropan-2-ol: Contains a chlorine atom instead of bromine, leading to different reactivity and product profiles.
Acetic acid;1-bromo-3-methoxypropan-2-ol: Contains a methoxy group instead of a dodecoxy group, affecting its hydrophobicity and reactivity.
Uniqueness
Acetic acid;1-bromo-3-dodecoxypropan-2-ol is unique due to its combination of a bromine atom and a long hydrophobic dodecoxy chain, which imparts specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a useful reagent in various scientific applications .
Properties
CAS No. |
89387-28-0 |
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Molecular Formula |
C17H35BrO4 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
acetic acid;1-bromo-3-dodecoxypropan-2-ol |
InChI |
InChI=1S/C15H31BrO2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16;1-2(3)4/h15,17H,2-14H2,1H3;1H3,(H,3,4) |
InChI Key |
KWOFYOVHXKQTTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(CBr)O.CC(=O)O |
Origin of Product |
United States |
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